N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide
Overview
Description
“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C23H25N5O2S . It has a molecular weight of 435.54 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues of N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide, have been researched for their A1 adenosine receptor affinity. Studies have shown that specific substitutions in these compounds can enhance their activity in A1 adenosine receptor binding assays, indicating potential applications in targeting these receptors for therapeutic purposes (Harden, Quinn, & Scammells, 1991).
Anticancer and Anti-HCV Activities
Research has been conducted on derivatives of pyrazolo[3,4-d]pyrimidine for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies reveal that certain compounds in this class, including those structurally related to this compound, may have therapeutic potential in these areas, with one compound showing promise against a range of human tumor cell lines and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Antipsoriatic Effects
In the realm of dermatology, specifically for the treatment of psoriasis, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential candidates. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, suggesting that these derivatives could be explored further for their therapeutic efficacy in treating psoriasis (Li et al., 2016).
Antimicrobial Activity
Studies on pyrazolo[3,4-d]pyrimidine derivatives have also highlighted their antimicrobial potential. Compounds within this class have shown activity against various bacteria and fungi, underscoring their potential utility in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Activity
Research into pyrazolo[3,4-d]pyrimidines has included the exploration of their antitumor properties. Some compounds in this class have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy (Carraro et al., 2006).
Properties
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-5-7-15(8-6-14)19-18-20(24-13-25-21(18)28(26-19)22(2,3)4)27-31(29,30)17-11-9-16(23)10-12-17/h5-13H,1-4H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGAKRHEREMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111152 | |
Record name | 4-Chloro-N-[1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-68-8 | |
Record name | 4-Chloro-N-[1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[1-(1,1-dimethylethyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901111152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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